physicochemical properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
physicochemical properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
Introduction
4'-Fluoro-3'-(trifluoromethyl)acetophenone is a fluorinated organic compound of significant interest in contemporary chemical research and development. Its unique molecular architecture, featuring an acetophenone core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, imparts a distinct set of physicochemical properties. These characteristics, including enhanced metabolic stability, increased lipophilicity, and altered electronic effects, make it a highly valuable building block in medicinal chemistry, agrochemistry, and materials science.[1][2]
As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of this compound. We will delve into not just the "what" but the "why"—explaining the causality behind its observed characteristics and providing field-proven methodologies for their analysis. This document is structured to serve as both a foundational reference and a practical handbook for laboratory applications involving 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the bedrock of all subsequent research. 4'-Fluoro-3'-(trifluoromethyl)acetophenone is unambiguously defined by the following identifiers.
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IUPAC Name: 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone[3]
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Canonical SMILES: CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F[3]
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Synonyms: 5-Acetyl-2-fluorobenzotrifluoride[1]
The spatial arrangement of atoms dictates the molecule's interactions and properties. The structure below highlights the relative positions of the acetyl, fluoro, and trifluoromethyl groups on the benzene ring.
Caption: 2D Structure of 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
Core Physicochemical Properties
The combination of a halogen and a trihalogenated methyl group on the phenyl ring creates a unique electronic and steric environment. These features are directly reflected in the compound's macroscopic properties.
Data Summary
For ease of reference, the key quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][4][7] |
| Melting Point | 74°C (from crystallographic studies) | [5] |
| Boiling Point | 198.1 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.36 g/cm³ (Experimental) | [1][5] |
| 1.299 ± 0.06 g/cm³ (Predicted) | [4][5] | |
| Refractive Index (n20D) | 1.454 | [1][4][5] |
Discussion of Properties
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Physical State and Appearance: At standard temperature and pressure, 4'-Fluoro-3'-(trifluoromethyl)acetophenone exists as a clear, colorless to pale liquid.[1][4][7] While one crystallographic study reported a melting point of 74°C, this is inconsistent with its typical presentation as a liquid and may reflect a specific crystalline form or polymorph not commonly encountered.[5] For practical laboratory use, it should be handled as a liquid.
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Boiling Point: The predicted boiling point of approximately 198°C is indicative of a molecule with significant intermolecular forces. The high polarity induced by the carbonyl group (C=O), the fluorine atom, and the highly electronegative trifluoromethyl group contributes to dipole-dipole interactions, elevating the boiling point compared to non-polar analogues.
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Density: The experimental density of 1.36 g/cm³ is notably higher than that of water and many common organic solvents.[1][5] This is a direct consequence of the high atomic mass of fluorine relative to hydrogen. The presence of four fluorine atoms in a relatively small molecule significantly increases its mass-to-volume ratio.
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Solubility: While specific quantitative data is scarce, the molecular structure provides strong indicators of its solubility profile. The trifluoromethyl group is known to increase lipophilicity ("fat-loving" character).[1] Consequently, the compound is expected to be readily soluble in common organic solvents such as alcohols (isopropanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform). Conversely, its solubility in water is expected to be low.[8] The polar ketone and fluorine moieties are insufficient to overcome the hydrophobic nature of the large aromatic ring and the CF₃ group.
Spectral Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of 4'-Fluoro-3'-(trifluoromethyl)acetophenone. The following sections describe the expected spectral features.
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¹H NMR: The proton NMR spectrum will be relatively simple and highly characteristic. One would expect a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region (around 7.0-8.0 ppm) will show a complex splitting pattern for the three aromatic protons, influenced by coupling to each other and to the ¹⁹F nucleus.
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¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the carbonyl carbon (downfield, ~196 ppm), and the aromatic carbons. The carbons attached to fluorine and the trifluoromethyl group will appear as a quartet (due to C-F coupling) and will be significantly influenced by their electronic environment.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected: one for the single aromatic fluorine and another for the three equivalent fluorines of the CF₃ group. The chemical shifts and coupling constants provide definitive structural confirmation.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an aryl ketone. Other significant bands will include C-F stretching vibrations (around 1100-1350 cm⁻¹) and C-H stretching and bending modes.
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Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 206. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and a CO group ([M-28]⁺), which are characteristic of acetophenones.
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- 4. 4'-FLUORO-3'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 208173-24-4 [m.chemicalbook.com]
- 5. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]
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